molecular formula C15H15NO4S B6411011 6-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261986-83-7

6-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411011
CAS No.: 1261986-83-7
M. Wt: 305.4 g/mol
InChI Key: KAZZHUWDJICIFL-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 6th position and a methylsulfonylamino group at the 3rd position of the phenyl ring attached to the benzoic acid core

Properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-5-3-8-13(14(10)15(17)18)11-6-4-7-12(9-11)16-21(2,19)20/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZZHUWDJICIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692057
Record name 3'-[(Methanesulfonyl)amino]-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-83-7
Record name 3'-[(Methanesulfonyl)amino]-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Amino-4-(methylsulfonyl)benzoic acid
  • Methyl 3-amino-5-(methylsulfonyl)benzoate
  • {2-[(Methylsulfonyl)amino]phenyl}acetic acid

Comparison: 6-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the specific positioning of the methyl and methylsulfonylamino groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

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